2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Description
Introduction to 2-(2-Methylphenyl)-4H-pyrazino[2,3-d]oxazin-4-one
Historical Context of Heterocyclic Oxazinone Derivatives
Heterocyclic oxazinones have been integral to organic chemistry since the mid-20th century, with early studies focusing on their synthesis via cyclization reactions. For instance, the reaction of pyrazolo[3,4-b]pyrazine amino acids with acetic anhydride was shown to yield lactone-containing oxazinones, as evidenced by infrared (IR) absorption bands at 1750 cm$$^{-1}$$ characteristic of carbonyl groups. The development of 1,3-oxazine derivatives in the 1970s, such as 2,3-dihydro-6-methyl-1,3-oxazine-2,4-dione, laid the groundwork for understanding their reactivity and applications.
Oxazinones gained prominence in the 1990s with advancements in tandem cyclization strategies. For example, Staudinger reductive cyclization of vinyl azides enabled the preparation of 1,4-oxazin-2-ones, which served as precursors for polysubstituted pyridines. These methods highlighted the role of oxazinones as synthetic intermediates in constructing nitrogen-rich heterocycles.
Table 1: Key Milestones in Oxazinone Chemistry
Significance in Modern Organic Chemistry Research
The structural hybridity of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d]oxazin-4-one—combining a pyrazine ring, oxazinone moiety, and aromatic substituent—makes it a valuable scaffold in drug discovery. Pyrazino-oxazinones are particularly notable for their bioisosteric potential, where the oxazinone ring can mimic peptide bonds or carboxylic acid groups in target interactions. For example, derivatives such as BWC0977, a pyrazino-oxazinone-based antibacterial agent, demonstrate potent inhibition of bacterial gyrase and topoisomerase IV enzymes.
In materials science, the electron-deficient pyrazine core and polar oxazinone ring enhance solubility in aprotic solvents, enabling applications in organic semiconductors. The trifluoromethyl and sulfonyl groups in related compounds, such as 8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c]oxazin-4-one, further modulate electronic properties for optoelectronic uses.
Table 2: Applications of Pyrazino-Oxazinone Derivatives
The compound’s synthetic accessibility further bolsters its utility. Multi-step routes involving amidation, cyclization, and functional group interconversion have been optimized to achieve high yields. For instance, reacting 3-aminopyrazinoates with phosphorus oxychloride at elevated temperatures produces chlorinated intermediates, which are subsequently functionalized with aryl groups. Such methodologies underscore the compound’s role in exploring structure-activity relationships and reaction mechanisms.
Properties
IUPAC Name |
2-(2-methylphenyl)pyrazino[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c1-8-4-2-3-5-9(8)12-16-11-10(13(17)18-12)14-6-7-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSFKYJIXIYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=NC=CN=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704571 | |
| Record name | 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-82-9 | |
| Record name | 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Acylation with 2-Methylbenzoyl Chloride
Methyl 3-amino-2-pyrazinecarboxylate reacts with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form 3-(2-methylbenzamido)-2-pyrazinecarboxylate .
Reaction Conditions
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Temperature: 0–25°C (room temperature)
-
Time: 4–6 hours
The acylation step introduces the 2-methylphenyl group while preserving the pyrazine carboxylate functionality for subsequent cyclization.
Step 2: Cyclization with Dibromotriphenylphosphorane
The intermediate 3-(2-methylbenzamido)-2-pyrazinecarboxylate undergoes cyclization using dibromotriphenylphosphorane (), a reagent that facilitates intramolecular dehydration.
Reaction Conditions
This step forms the fused pyrazino-oxazinone ring system. The mechanism involves activation of the carboxylate group by , followed by nucleophilic attack of the adjacent amide nitrogen to close the oxazinone ring.
Critical Analysis of Methodologies
Wamhoff-Kroth Protocol: Advantages and Limitations
Direct Cyclocondensation: Feasibility Challenges
-
Low Efficiency: Competitive decomposition of reactants at high temperatures.
-
Byproduct Formation: Uncontrolled polymerization or over-acylation.
Experimental Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF) have been tested for cyclization but show reduced yields compared to toluene.
Catalyst Screening
Alternative cyclization agents, such as or , were evaluated but led to incomplete ring closure.
Temperature Modulation
Lowering the cyclization temperature to 90°C extended the reaction time (>24 hours) without improving yields.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial Applicability and Modifications
While the Wamhoff-Kroth method remains academic, industrial adaptations could involve:
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: The compound can undergo substitution reactions with primary aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic amines and sodium acetate in glacial acetic acid.
Major Products
Oxidation: Oxidized derivatives.
Reduction: Dihydro analogs.
Substitution: Substituted pyrazino[2,3-d][1,3]oxazin-4-one derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as serine protease human leukocyte elastase, which is involved in tissue degeneration . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing its activity.
Comparison with Similar Compounds
Pyrido-Oxazine Derivatives
- 1-Methyl-1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one : Shares a fused oxazine core but replaces pyrazine with a pyridine ring. The methyl group at the 1-position alters steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound .
- 2-Methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one : Differs in the oxazine ring substitution pattern (3,1 vs. 1,3), leading to distinct electronic properties and reduced stability under acidic conditions .
Thieno-Oxazine Derivatives
- 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one: Replaces pyrazine with a thiophene ring. The ethyl and 4-fluoro-phenyl substituents enhance lipophilicity and biological membrane penetration, making it more suited for pharmacological studies than the target compound .
- 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Features a thiophene-oxazine core with a phenyl group at the 6-position. Its higher melting point (170–173°C) and density (1.36 g/cm³) suggest greater crystallinity compared to pyrazino-oxazine derivatives .
Benzoxazine Derivatives
- 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one: Contains a benzene-oxazine core. The chlorine atom increases lipophilicity (ClogP ~2.8) and enhances binding to hydrophobic enzyme pockets, a property less pronounced in the target compound’s methylphenyl group .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | C₁₃H₁₁N₃O₂ | 241.25 | Not reported | 2-Methylphenyl |
| 2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | C₁₃H₉NO₂S | 243.28 | 170–173 | 2-Methyl, 6-phenyl |
| 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one | C₁₄H₁₀FNO₂S | 275.30 | Not reported | 6-Ethyl, 4-fluoro-phenyl |
| 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | C₁₄H₈ClNO₂ | 257.67 | 150–152 | 4-Chlorophenyl |
Key Observations :
- Thieno-oxazine derivatives generally exhibit higher molecular weights and melting points due to sulfur’s polarizability and aromatic stacking .
- Halogenated derivatives (e.g., 4-chlorophenyl) show enhanced lipophilicity, impacting bioavailability .
Biological Activity
2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one (CAS Number: 155513-82-9) is a heterocyclic compound featuring a pyrazine ring fused with an oxazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₃H₉N₃O₂
- Molecular Weight : 239.23 g/mol
- Density : 1.37 g/cm³ (predicted)
- Boiling Point : 390.3 °C (predicted)
- pKa : -2.27 (predicted)
The biological activity of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is primarily attributed to its interaction with specific enzymes and molecular pathways:
- Anticancer Activity : The compound has been shown to inhibit serine protease human leukocyte elastase, which plays a role in tissue degeneration and cancer progression. Additionally, it may inhibit tyrosine kinases involved in cell signaling pathways that regulate cell growth and division .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, which may be linked to its ability to disrupt cellular processes in pathogens.
- Antioxidant Activity : The compound's structure allows for the scavenging of free radicals, contributing to its antioxidant effects. This activity is crucial in preventing oxidative stress-related diseases .
Anticancer Studies
A series of in vitro studies evaluated the anticancer properties of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one against various cancer cell lines. The results indicated significant cytotoxic effects at concentrations ranging from 50 to 200 µg/mL.
| Cell Line | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| HepG-2 | 50 | 75 |
| HepG-2 | 100 | 50 |
| EACC | 200 | 30 |
These findings suggest that the compound effectively reduces cell viability in a dose-dependent manner .
Antimicrobial Studies
The antimicrobial efficacy was assessed against a panel of bacterial strains using the disk diffusion method. The results are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 12 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH assay, where the IC50 values were determined:
| Compound | IC50 (µg/mL) |
|---|---|
| 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | 45 |
| Ascorbic Acid | 30 |
These results indicate that while the compound has notable antioxidant properties, it is less potent than ascorbic acid but still demonstrates significant activity worthy of further exploration .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds within the pyrazino[2,3-d][1,3]oxazine class:
- In Vivo Studies : Animal models treated with derivatives showed reduced tumor sizes compared to control groups.
- Combination Therapies : When used in combination with other chemotherapeutic agents, enhanced efficacy was noted without increasing toxicity levels.
Q & A
Q. What are the established synthetic routes for 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one, and how do reaction conditions influence yield?
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
1H/13C NMR is essential for confirming the oxazinone core and substituent positions. For example, the lactone carbonyl in 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one appears at ~160 ppm in 13C NMR, while aromatic protons resonate between 7.0–8.5 ppm in 1H NMR . X-ray crystallography (using SHELX programs) resolves structural ambiguities, such as torsion angles and hydrogen-bonding patterns, which are critical for understanding reactivity . IR spectroscopy identifies carbonyl stretching vibrations (~1750 cm⁻¹) and ring-conjugation effects .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
SAR studies focus on modifying substituents at the 2- and 6-positions of the oxazinone core. For example:
- 2-Methylphenyl group : Enhances lipophilicity and steric bulk, potentially improving membrane permeability .
- Electron-withdrawing substituents (e.g., fluorine at the 2-position): Increase metabolic stability and modulate electronic effects on the oxazinone ring, as seen in analogs like 6-ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one .
- Thieno vs. pyrazino rings : Thieno derivatives show higher antibacterial activity, while pyrazino analogs may favor kinase inhibition .
Optimization Workflow :
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions or impurity profiles. For example:
- Antimicrobial activity : Inconsistent MIC values may result from differences in bacterial strains or culture media. Standardize protocols using CLSI guidelines .
- Enzyme inhibition : IC50 values can vary due to enzyme source (e.g., human vs. recombinant). Confirm purity (>95% by HPLC) and use positive controls (e.g., known inhibitors like amastatin) .
- Solubility effects : Poor aqueous solubility may artificially reduce observed activity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve bioavailability .
Q. What strategies resolve crystallographic ambiguities during structural refinement?
High-resolution X-ray data (≤1.0 Å) and robust refinement tools (e.g., SHELXL) are critical. Challenges include:
- Disordered substituents : Apply restraints to anisotropic displacement parameters (ADPs) for flexible groups like ethyl or methylphenyl .
- Twinned crystals : Use the Hooft parameter in SHELXL to refine twinning ratios .
- Missing electron density : Validate with omit maps and cross-check with NMR/IR data .
Example Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
